
1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride
概要
説明
1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride is a chemical compound with the CAS Number: 1375968-68-5 . It has a molecular weight of 316.66 and its IUPAC name is 1,3-bis(4-chlorophenyl)-2-propanamine hydrochloride . It is a powder in physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C15H15Cl2N.ClH/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H .Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 316.66 . The compound’s Inchi Code is 1S/C15H15Cl2N.ClH/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H .科学的研究の応用
Environmental Impact and Toxicity
Chlorinated compounds, including chlorophenols and derivatives similar to 1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride, have been extensively studied for their environmental presence and impact. Chlorophenols, for example, are recognized for their moderate to high persistence in the environment and potential toxic effects on aquatic and mammalian life. Their environmental fate, including degradation and bioaccumulation, has been a significant concern, leading to investigations into biodegradation as a remediation strategy (Krijgsheld & Gen, 1986); (Gunawardana, Singhal, & Swedlund, 2011).
Endocrine Disruption
The study of chlorinated compounds extends into their potential as endocrine disruptors, with research highlighting the ability of certain chlorophenols and bisphenols to mimic or interfere with hormone functions, posing risks to human health and wildlife. The endocrine-disrupting potential of bisphenol A (BPA) and related compounds has been extensively documented, indicating the need for careful consideration of chemical use and its regulatory implications (Bonefeld‐Jørgensen, Long, Hofmeister, & Vinggaard, 2007).
Bioremediation of Contaminated Soils
Research into bioremediation techniques for DDT-contaminated soils provides insights into methods that could potentially apply to similar chlorinated compounds. Biodegradation processes, involving specific bacterial and fungal species, offer a promising approach to reducing the environmental burden of persistent organic pollutants (Foght, April, Biggar, & Aislabie, 2001).
Safety and Hazards
作用機序
Target of Action
The primary targets of 1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride are transaminases (TAs). TAs are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule . They play a crucial role in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives .
Mode of Action
this compound interacts with its targets, the transaminases, to facilitate the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The compound is used in the synthesis of novel disubstituted 1-phenylpropan-2-amines .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of enantiopure amines. These pathways include kinetic resolution (employing lipases, monoamine oxidases, or transaminases), dynamic kinetic resolution with lipases, deracemisation with monoamine oxidases, or asymmetric synthesis (employing transaminases, amine dehydrogenases, or imine reductases) .
Pharmacokinetics
The compound’s molecular weight is 31665 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of this compound is the production of enantiopure amines. After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the use of immobilised whole-cell biocatalysts with ®-transaminase activity can enhance the synthesis of novel disubstituted 1-phenylpropan-2-amines . .
生化学分析
Biochemical Properties
1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from one molecule to another . The interaction with transaminases suggests that this compound may be involved in amino acid metabolism and related biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects highlight the potential of this compound as a tool for studying cellular mechanisms and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is known to bind to certain enzymes, leading to either inhibition or activation of their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the precise mechanism of action of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the impact of the compound changes significantly with varying dosages. These findings are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, indicating its role in regulating biochemical processes . The interaction with transaminases and other enzymes suggests that this compound may influence amino acid metabolism and related pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its biochemical activity . Understanding the transport and distribution mechanisms is essential for elucidating the overall effects of this compound in biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for understanding the precise biochemical effects of this compound and its role in cellular processes.
特性
IUPAC Name |
1,3-bis(4-chlorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N.ClH/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQYYLHITBWPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC2=CC=C(C=C2)Cl)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({1-[2-(Methylthio)benzyl]piperidin-4-yl}methyl)amine](/img/structure/B1473253.png)
![2,6-Diazaspiro[3.4]octan-7-one oxalate](/img/structure/B1473254.png)
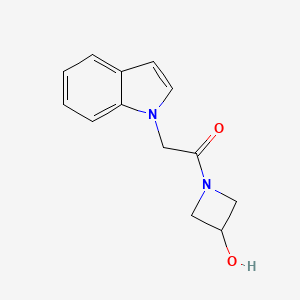
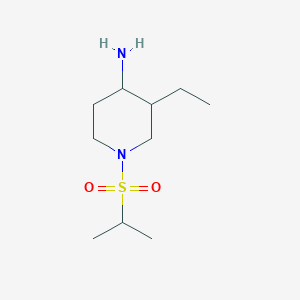
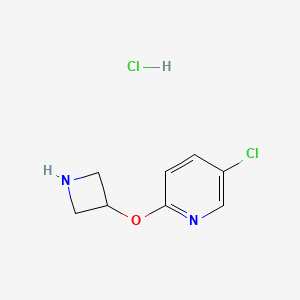
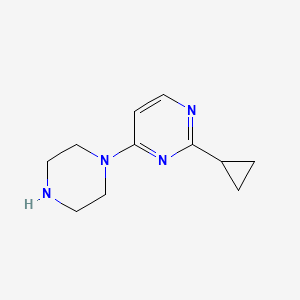
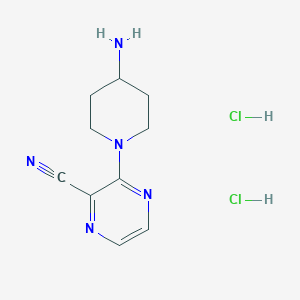
![4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473264.png)
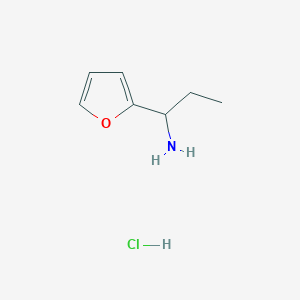
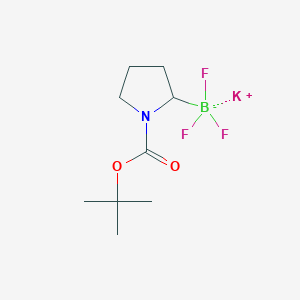
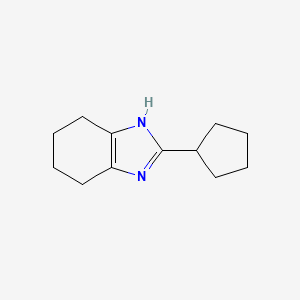

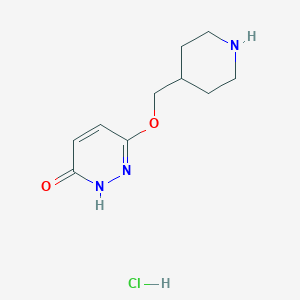
![{[1-(2-aminoethyl)-1H-pyrazol-4-yl]methyl}dimethylamine](/img/structure/B1473276.png)
